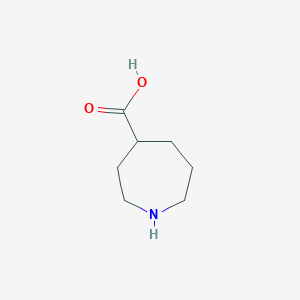

Azepane-4-carboxylic acid

説明

特性

IUPAC Name |

azepane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7(10)6-2-1-4-8-5-3-6/h6,8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVGGQNBSCMMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602902 | |

| Record name | Azepane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97164-96-0 | |

| Record name | Hexahydro-1H-azepine-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97164-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azepane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: Azepane-4-carboxylic acid can be synthesized through several methods. One common approach involves the ring expansion of smaller cyclic compounds, such as aziridines or azetidines, using reagents like sodium hydride or lithium diisopropylamide . Another method includes the cyclization of linear precursors under acidic or basic conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through multicomponent reactions that allow for the efficient assembly of the seven-membered ring. These methods typically involve the use of catalysts and controlled reaction environments to ensure high yields and purity .

化学反応の分析

Types of Reactions: Azepane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, hydroxyl groups.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Amines.

Substitution: Halogenated or hydroxylated derivatives.

科学的研究の応用

Medicinal Chemistry Applications

1. Drug Development

Azepane-4-carboxylic acid serves as a scaffold in the synthesis of biologically active compounds. Its structural features allow for modifications that can enhance pharmacological properties. For instance, derivatives have been synthesized to explore their potential as anti-inflammatory agents and neuroprotective drugs.

Case Study: Neuroprotective Agents

Research has shown that azepane derivatives exhibit neuroprotective effects in models of neurodegeneration. A study demonstrated that specific modifications to the azepane structure improved binding affinity to neurotransmitter receptors, suggesting potential applications in treating conditions like Alzheimer’s disease .

2. Antimicrobial Activity

Recent studies have indicated that this compound and its derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results that could lead to the development of new antibiotics.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Azepane derivative A | Escherichia coli | 16 µg/mL |

| Azepane derivative B | Pseudomonas aeruginosa | 8 µg/mL |

Materials Science Applications

1. Polymer Chemistry

This compound is explored as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties and biodegradability, making it suitable for environmentally friendly applications.

Case Study: Biodegradable Polymers

A study focused on the synthesis of poly(this compound) demonstrated improved tensile strength and degradation rates compared to traditional petroleum-based polymers. This research highlights the potential for azepane derivatives in sustainable material development .

2. Coatings and Adhesives

The compound's reactive carboxylic acid group allows it to be utilized in formulating coatings and adhesives with enhanced adhesion properties. Research indicates that coatings incorporating azepane derivatives exhibit superior resistance to environmental degradation.

作用機序

The mechanism of action of azepane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The pathways involved often include signal transduction mechanisms that regulate cellular processes .

類似化合物との比較

Solubility and Reactivity

- This compound hydrochloride () exhibits superior aqueous solubility compared to its free acid form, critical for drug formulation and biological testing.

- The Boc-protected derivative () demonstrates enhanced stability under basic conditions, enabling its use in multi-step synthetic pathways without premature deprotection.

Conformational Flexibility

Pharmacological Utility

- 2-Amino-1,3-Dithis compound () serves as a critical reference standard for API validation, highlighting the importance of nitrogen positioning in regulatory compliance.

- Methyl Azepane-4-carboxylate Hydrochloride () is utilized in prodrug strategies, where ester hydrolysis in vivo releases the active carboxylic acid form .

Commercial Availability and Pricing

生物活性

Azepane-4-carboxylic acid, a derivative of azepane, is a seven-membered heterocyclic compound with the molecular formula CHNO. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the biological activity of this compound, including its mechanisms of action, relevant research findings, and potential therapeutic applications.

Overview of this compound

This compound can be synthesized through various methods, including the reaction of azepane with chloroacetic acid. The resulting compound can be further processed to obtain its hydrochloride salt form, which is often used in biological studies.

| Property | Value |

|---|---|

| Molecular Weight | 143.18 g/mol |

| CAS Number | 1393449-23-4 |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors, leading to significant biological effects. Although specific pathways remain to be fully elucidated, preliminary studies suggest that it could influence cellular processes related to inflammation and cell proliferation .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, a study demonstrated that derivatives of this compound could effectively reduce the viability of pathogenic bacteria, suggesting its potential as an antibacterial agent.

Antiviral Activity

In addition to its antimicrobial effects, this compound has been investigated for its antiviral properties. Preliminary findings indicate that it may inhibit viral replication in certain cell lines, although further studies are necessary to confirm these effects and elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and its derivatives:

- Anticancer Activity : A study evaluated the anticancer potential of azepane derivatives in various cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxicity against cancer cells, promoting apoptosis in a dose-dependent manner .

- Enzyme Inhibition : Research on enzyme inhibition revealed that this compound could act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it was found to inhibit angiotensin-converting enzyme (ACE) activity in vitro, which is crucial for regulating blood pressure .

- Conformational Studies : A study on conformationally restricted analogues highlighted the ability of this compound to induce specific helical conformations in peptides. This property may enhance its biological activity by improving binding affinity to target proteins .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Azepane-3-carboxylic acid | Moderate antibacterial | Different structural reactivity |

| Hexamethylene amiloride | Potent sodium channel blocker | Distinct mechanism of action |

| 1H-Azepine-4-amino-4-carboxylic acid | Induces helical conformations | Conformationally restricted |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Azepane-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of precursor amines or lactam intermediates under acidic or basic conditions. For example, reductive amination of keto-acids using sodium cyanoborohydride (NaBH3CN) in methanol yields the azepane core . Optimize purity via recrystallization in ethanol/water mixtures, monitoring by HPLC (C18 column, 0.1% TFA in mobile phase) . Yield variations (>60–85%) depend on stoichiometric control of protecting groups (e.g., Boc) and temperature (25–50°C) .

Q. How can researchers validate the structural integrity of this compound derivatives?

- Methodological Answer : Combine NMR (¹H/¹³C, DEPT-135), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For chiral centers, use polarimetry or chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) . Cross-reference spectral data with NIST Chemistry WebBook entries (e.g., CAS 828-51-3 analogs) to confirm functional groups .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies: dissolve the compound in buffers (pH 2–12) and monitor degradation via UV-Vis (λ = 210–280 nm) over 72 hours at 40°C. Use LC-MS to identify decomposition products (e.g., ring-opening at pH <3) . Store lyophilized samples at -20°C in argon-filled vials to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound analogs?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., GABA receptors) using optimized geometries from DFT calculations (B3LYP/6-31G* basis set). Validate predictions with in vitro assays (IC50 measurements via fluorescence polarization) . Compare binding affinities with literature data to resolve discrepancies .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Replicate experiments using standardized protocols (OECD 105 guidelines). For aqueous solubility, use shake-flask method with UV quantification (λ = 254 nm). Account for polymorphic forms by characterizing crystals via XRD and DSC . Discrepancies often arise from impurities (>95% purity required) or solvent choice (e.g., DMSO vs. water) .

Q. How to design a robust assay for evaluating this compound’s enzyme inhibition kinetics?

- Methodological Answer : Use stopped-flow spectrophotometry to measure initial reaction rates under pseudo-first-order conditions. Vary substrate concentrations (0.1–10× Km) and fit data to Michaelis-Menten or Hill equations (GraphPad Prism). Include negative controls (e.g., EDTA for metalloenzymes) and triplicate runs to minimize variability .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound derivatives vary across studies?

- Methodological Answer : Variations arise from solvent effects (CDCl3 vs. D2O), tautomerism, or dynamic ring puckering. Record spectra at 298 K and 500 MHz to resolve splitting patterns. Use 2D NMR (COSY, HSQC) to assign overlapping signals . Cross-check with computational NMR predictions (GIAO method) .

Key Methodological Recommendations

- Literature Review : Use SciFinder/Reaxys to identify primary sources and avoid over-reliance on reviews .

- Data Reproducibility : Document all experimental parameters (e.g., stirring speed, humidity) in lab notebooks .

- Statistical Validation : Apply ANOVA or t-tests (p < 0.05) to confirm significance; report confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。